N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains an acetylphenyl group and a propoxypropyl group attached to the pyrazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the addition of the acetylphenyl and propoxypropyl groups. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a planar five-membered ring structure, would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazole ring, for example, is known to participate in various chemical reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Pyrazolyl-1-carboxamide Derivatives: Research by Sharshira and Hamada (2011) focused on synthesizing a series of pyrazole-1-carboxamides and testing their antimicrobial activities. Their work demonstrated that these compounds, including derivatives similar to N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, exhibit significant antimicrobial properties (Sharshira & Hamada, 2011).
Antitumor and Anticancer Research
- Structure-Activity Relationships of Pyrazole Derivatives: Lan et al. (1999) explored pyrazole derivatives as cannabinoid receptor antagonists, contributing to the understanding of receptor binding sites and the potential development of pharmacological probes. These findings are crucial for therapeutic applications, particularly in antagonizing the side effects of cannabinoids (Lan et al., 1999).
- Pyrazolecarboxamide Derivatives for Antitumor Activities: Hafez et al. (2013) synthesized pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were evaluated for their antitumor activities, highlighting the potential for pyrazole derivatives in cancer therapy (Hafez et al., 2013).
Novel Synthesis Methods
- Efficient Synthesis of Pyrazolo[3,4-b]pyridine Products: Ghaedi et al. (2015) reported a novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, which can be useful in preparing N-fused heterocycle products (Ghaedi et al., 2015).
Protective Effects and Antioxidant Properties
- Protective Effects of Pyrazolecarboxamide Derivative: A study by Soliman et al. (2019) investigated the antioxidant properties of a pyrazolecarboxamide derivative in African catfish. Their research revealed significant protective effects against oxidative stress and DNA damage, indicating the potential therapeutic use of such compounds (Soliman et al., 2019).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which share a similar structure, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-9-21-12-16(18(20-21)24-10-5-2)17(23)19-15-8-6-7-14(11-15)13(3)22/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIYDPQTGHIXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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